Siguazodan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemical and Pharmacological Profile

The table below summarizes the core technical data for Siguazodan.

| Property | Description |

|---|---|

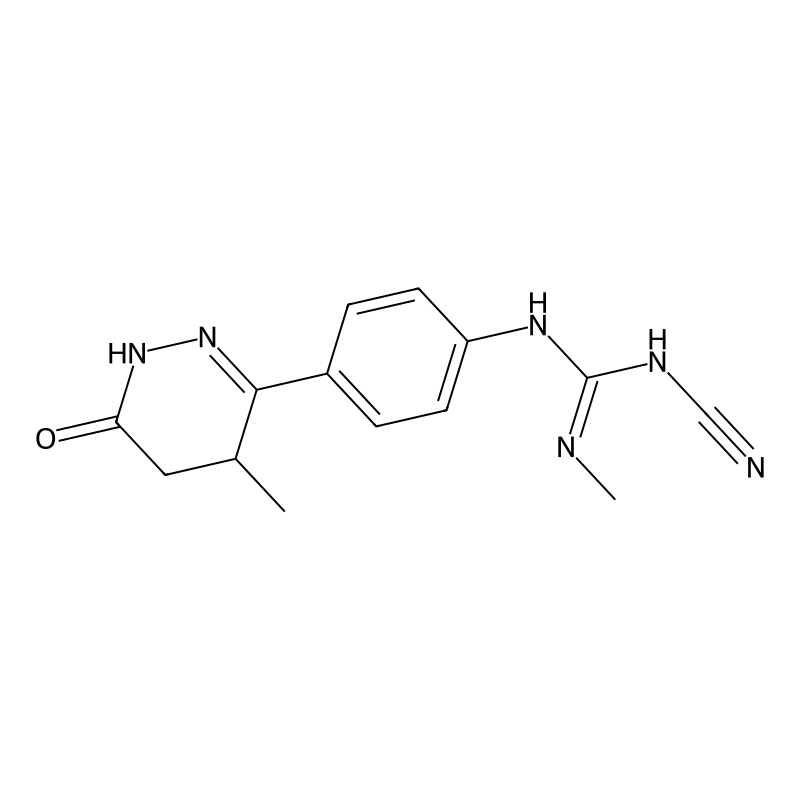

| IUPAC Name | 1-Cyano-2-methyl-3-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]guanidine [1] |

| Molecular Formula | C₁₄H₁₆N₆O [1] [2] |

| Molecular Weight | 284.32 g/mol [1] [2] |

| CAS Registry Number | 115344-47-3 [3] [2] |

| Drug Type | Small molecule [3] |

| Mechanism of Action | PDE3 inhibitor (Phosphodiesterase 3 inhibitor) [3] |

| Synonyms | SK&F 94836, SKF-94836 [3] [2] |

| Highest R&D Phase | Discontinued (Phase 1) [3] |

Mechanism of Action and Research Context

This compound functions by inhibiting the phosphodiesterase 3A (PDE3A) enzyme [3]. PDEs are a family of enzymes that break down the cyclic nucleotides cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) [4]. By inhibiting PDE3, this compound prevents the degradation of cAMP, leading to increased intracellular cAMP levels [5]. This molecule acts as a key second messenger, amplifying signals within cells and influencing processes like gene expression and neuronal activity [4].

The following diagram illustrates the role of PDE3 in the cAMP signaling pathway.

Increased cAMP signaling pathway resulting from PDE3 inhibition.

While this compound itself is no longer in development, research into PDE3A as a target has evolved. Recent studies have identified that certain PDE3A inhibitors can act as allosteric modulators, inducing a physical interaction between PDE3A and another protein called Schlafen 12 (SLFN12). This complex formation is cytotoxic to specific cancer cells, suggesting a potential "neomorphic" or new-function mechanism for this class of compounds [5].

Research Applications and Experimental Approaches

Although this compound is not a current clinical candidate, research on PDE3 inhibitors provides insight into its potential research applications and relevant experimental methods.

- Phenotypic Screening for Cytotoxic Agents: The discovery of DNMDP, a PDE3A modulator with cancer cell-selective cytotoxicity, demonstrates a key research pathway. This involves high-throughput screening of compound libraries on cancer cell lines to identify molecules that cause selective cell death [5].

- Target Deconvolution via Predictive Chemogenomics: After identifying a hit compound, its mechanism is uncovered by correlating drug sensitivity across hundreds of cancer cell lines with genomic features (e.g., gene expression). Strong correlation with PDE3A expression can point to the molecular target [5].

- Functional Validation: The role of PDE3A is confirmed through experiments showing that depleting PDE3A or SLFN12 protein levels leads to resistance to the cytotoxic effects of the modulator [5].

The workflow for this modern research approach is summarized below.

Workflow for identifying PDE3A modulator mechanisms via phenotypic screening.

Key Considerations for Research

When working with compounds like this compound or exploring the PDE3A target, several critical factors should be noted:

- Species-Specific Limitations: Significant differences in sperm morphology and physiology between animal models and humans limit the translatability of findings in male fertility research [6].

- Complexity of PDE Inhibition: Combining PDE inhibitors does not always produce additive or synergistic effects. Some combinations can attenuate the effects of a single inhibitor [7].

- Regulatory and Market Challenges: Drug development is a protracted and costly process with high attrition rates. Understanding the competitive landscape and market needs is crucial for successful translation [6].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound | 115344-47-3 [chemicalbook.com]

- 3. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 4. cGMP Signaling, Phosphodiesterases and Major Depressive ... [pmc.ncbi.nlm.nih.gov]

- 5. Identification of cancer cytotoxic modulators of PDE3A by ... [pmc.ncbi.nlm.nih.gov]

- 6. From bench to babies – drug development for male ... [pmc.ncbi.nlm.nih.gov]

- 7. The effect of selective phosphodiesterase inhibitors, alone ... [pmc.ncbi.nlm.nih.gov]

Siguazodan phosphodiesterase III inhibitor

Drug Profile and Pharmacological Action

The table below summarizes the core identity and known functions of Siguazodan.

| Property | Description |

|---|---|

| Drug Type | Small molecule drug [1] |

| Primary Target | Phosphodiesterase 3 (PDE3) [1] [2] |

| Mechanism of Action | Selective PDE3 inhibitor [1] [2] |

| Key Pharmacological Effect | Increases intracellular cAMP concentration; inhibits mediator release (histamine, IL-4, IL-13) from human basophils [2] |

| Originator | SmithKline Beecham (SK&F) [1] |

| Highest Development Phase | Discontinued (Phase 1) [1] |

PDE3 enzyme hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound elevates intracellular cAMP levels, a key second messenger that regulates various cellular functions, including suppressing the activation of immune cells [3] [2].

Experimental Data and Protocols

The primary experimental evidence for this compound's activity comes from studies on human basophils. The following workflow and table detail the key methodology and findings.

Figure 1: Experimental workflow for assessing this compound's effect on human basophils [2].

Key Experimental Protocol: Inhibition of Basophil Mediator Release [2]

- Cell Preparation: Human basophils were isolated from venous blood using a two-step discontinuous Percoll density gradient centrifugation. The resulting basophil-rich layer was typically 5-15% pure, with lymphocytes and monocytes as the main contaminants.

- Compound Preparation: A 1 mM stock solution of this compound was prepared in buffer weekly and stored at 4°C. On the day of the experiment, the stock was diluted to the desired concentration in the assay buffer.

- Assay Conditions:

- Basophil-enriched preparations were resuspended in supplemented RPMI 1640 buffer.

- Cells were pre-incubated with this compound (or buffer control) for 15-30 minutes.

- Cells were then challenged with a stimulus: either anti-human IgE (to mimic allergic activation) or IL-3 (a cytokine that activates basophils).

- For IL-4 measurement, incubation with stimulus lasted 4 hours.

- For IL-13 measurement, incubation with stimulus lasted 20-24 hours.

- Mediator Measurement:

- Histamine: Measured in cell supernatants using a modified automated fluorometric technique.

- Cytokines (IL-4 and IL-13): Measured in supernatants using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

Quantitative Results Summary

The table below summarizes the experimental outcomes from the basophil study.

| Experimental Group | Effect on IL-4 & IL-13 Generation | Effect on Histamine Release |

|---|

| Non-selective PDE inhibitors (Theophylline, IBMX) | Statistically significant inhibition [2] | Statistically significant inhibition [2] | | This compound (PDE3 inhibitor) | No statistically significant inhibition [2] | No statistically significant inhibition [2] | | Rolipram/Denbufylline (PDE4 inhibitors) | Statistically significant inhibition [2] | Statistically significant inhibition [2] | | Org 30029 (mixed PDE3/4 inhibitor) | Statistically significant inhibition [2] | Statistically significant inhibition [2] |

This data indicates that selective PDE4 inhibition, but not selective PDE3 inhibition with this compound, plays a dominant role in suppressing cytokine and histamine release from human basophils [2].

Signaling Pathway and Research Context

This compound's mechanism and research rationale are rooted in the cAMP-mediated signaling pathway.

Figure 2: this compound's mechanism of action as a PDE3 inhibitor, elevating cAMP levels [3] [2] [4].

While this compound itself showed limited efficacy in basophil studies, concurrent inhibition of PDE3 and PDE4 was investigated as a strategy to achieve enhanced anti-inflammatory and bronchodilatory effects, particularly for respiratory diseases [5] [6] [4]. This combination can have additive or synergistic effects in suppressing the activation of various immune cells and relaxing airway smooth muscle [5].

Development Status and Safety Considerations

This compound's development was discontinued after Phase I clinical trials [1]. This is consistent with broader safety concerns identified for chronic oral use of PDE3 inhibitors in heart failure patients, which have been associated with increased mortality due to arrhythmias and sudden death [7] [3] [4].

Research Implications and Future Directions

Although this compound was not further developed, its investigation provided valuable insights:

- Cell-Type Specificity: The differential effects of PDE3 and PDE4 inhibitors highlight the cell-type specificity of cAMP signaling, which is crucial for developing targeted therapies.

- Combination Therapy Rationale: Research on this compound contributed to the rationale for developing combined PDE3/PDE4 inhibitors, a strategy explored to achieve greater efficacy in diseases like asthma and COPD [5] [6].

- Safety Profile: The history of PDE3 inhibitors underscores the critical importance of assessing cardiovascular safety in the development of drugs that modulate cyclic nucleotide signaling.

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. Effects of phosphodiesterase inhibitors on interleukin-4 and ... [pmc.ncbi.nlm.nih.gov]

- 3. PDE3 Inhibitor - an overview [sciencedirect.com]

- 4. Phosphodiesterase 3 and 4 Inhibition: Facing a Bright ... [intechopen.com]

- 5. Dual PDE3/4 inhibitors as therapeutic agents for chronic ... [pmc.ncbi.nlm.nih.gov]

- 6. Superiority of Combined Phosphodiesterase PDE3/PDE4 ... [sciencedirect.com]

- 7. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

Siguazodan vasodilator activity

Introduction to Siguazodan

This compound (SK&F 94836) is a potent, selective, and orally active inhibitor of phosphodiesterase III (PDE3). Its primary pharmacological action is to increase intracellular cyclic adenosine monophosphate (cAMP) levels by inhibiting its hydrolysis. This mechanism underpins its dual biological activities: positive inotropic effects (increased cardiac contractility) and vasodilation (relaxation of vascular smooth muscle). Research indicates that its vasodilatory and anti-platelet actions occur within the same concentration range, suggesting a coordinated cardiovascular effect [1] [2].

Mechanism of Action & Signaling Pathway

The vasodilatory effect of this compound is primarily mediated through the inhibition of the cGMP-inhibited PDE, also known as PDE3. The following diagram illustrates the core signaling pathway through which this compound induces vasodilation.

This compound inhibits PDE3, leading to cAMP accumulation and vasodilation.

Quantitative Pharmacological Profile of this compound

The tables below summarize key quantitative data from biochemical and tissue-based assays, providing a foundation for understanding its potency and efficacy.

Table 1: Biochemical Inhibitory Concentration (IC₅₀) of this compound

| Target | IC₅₀ Value | Experimental Context |

|---|---|---|

| PDE3 | 117 nM | Purified enzyme assay [1] |

| Phenylephrine-induced 5-HT release | 4.2 µM | Inhibition of serotonin release from platelets [1] |

Table 2: Functional Vasodilatory & Relaxant Effects of this compound

| Tissue/Preparation | Effect | Concentration | Experimental Model |

|---|---|---|---|

| Large Human Bronchus | ~77% relaxation | 30 µM | Carbachol-precontracted [3] |

| Small Human Bronchus | ~20% relaxation | 30 µM | Carbachol-precontracted [3] |

| Human Platelets | Increased cAMP accumulation | EC₅₀ = 18.88 µM | Washed platelets [1] |

| Human Platelets | Inhibited U46619-induced aggregation | More potent than against ADP/Collagen | Platelet-rich plasma (PRP) [2] |

Detailed Experimental Protocols

To evaluate the vasodilatory activity of this compound, researchers employ isolated tissue assays. The workflow and detailed methodology for a standard organ bath experiment are outlined below.

Standard workflow for assessing vasodilator activity in isolated tissue.

Protocol for Isolated Organ Bath Assay

This protocol is adapted from studies on human bronchial tissue and rat aorta [3] [4].

- Tissue Preparation: Human bronchial rings (4-15 mm diameter for "large" bronchi) or rat aortic rings are dissected and carefully cleaned of connective tissue.

- Mounting and Equilibration: The rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously bubbled with a mixture of 95% O₂ and 5% CO₂. The tissues are placed under an optimal resting tension (e.g., 2-4 grams for rat aorta) and allowed to equilibrate for 60-90 minutes, with the bath solution being changed every 15 minutes.

- Induction of Pre-contraction: Following equilibration, tissue viability is confirmed by exposing it to a high-potassium solution. For the experimental run, a stable tonic contraction is induced using a receptor agonist such as Carbachol (1 µM) for airway smooth muscle or Phenylephrine (1 µM) for vascular tissue. The contraction is allowed to plateau.

- Drug Application and Response Measurement: Once a stable pre-contracted state is achieved, This compound is added to the bath cumulatively (e.g., from 1 nM to 100 µM). The relaxation response is measured after each addition once it stabilizes, and is expressed as a percentage of the pre-contracted tension.

- Mechanistic Studies (Optional): To investigate the signaling pathway, tissues can be pre-incubated for 15-30 minutes with various receptor or enzyme antagonists before pre-contraction and addition of this compound. Common antagonists include:

Comparative Pharmacology & Research Significance

Understanding this compound's profile relative to other PDE inhibitors and its broader implications is crucial for research and development.

- Synergistic Effects: A key finding is the synergistic or at least additive vasodilatory effect observed when this compound (PDE3 inhibitor) is combined with a PDE4 inhibitor like Rolipram. This combination produced significantly greater relaxation in human bronchi than either agent alone, highlighting the therapeutic potential of dual PDE3/PDE4 inhibition [3].

- Comparative Activity: Unlike this compound, selective PDE4 inhibitors (e.g., Rolipram) and PDE5 inhibitors (e.g., Zaprinast) showed weak relaxant activity in human bronchial tissue, underscoring the dominant role of PDE3 in regulating cAMP in this specific human tissue [3]. In cerebral vessels, however, PDE4 inhibitors are potent vasodilators, while PDE3 inhibitors like this compound show only weak effects, indicating significant tissue-specific isozyme distribution [6].

- Broader Research Context: The search for new vasodilators often involves characterizing signaling pathways. The experimental approach used with this compound is a standard in the field. For instance, a vasodilator's dependence on the NO-cGMP pathway is confirmed when its effect is blocked by L-NAME and Methylene Blue, as demonstrated in a study on a plant extract [4]. A wide range of selective antagonists is available to dissect these mechanisms, similar to how this compound is used as a tool compound to probe PDE3 function [5].

Conclusion and Future Perspectives

This compound serves as a critical pharmacological tool for studying PDE3-mediated signaling and its effects on vascular and airway smooth muscle. The quantitative data and detailed protocols provided in this guide offer a foundation for researchers to design and interpret experiments involving this compound. The observed synergy between PDE3 and PDE4 inhibitors points toward a promising future for multi-target therapeutic strategies in treating conditions like asthma, heart failure, and pulmonary hypertension. Further research into tissue-specific PDE isozyme expression and the development of novel dual-inhibitors represent a compelling direction for future drug development.

References

- 1. | PDE | TargetMol this compound [targetmol.com]

- 2. The effects of this compound, a selective phosphodiesterase ... [pmc.ncbi.nlm.nih.gov]

- 3. Identification, characterization and functional role of ... [pure.johnshopkins.edu]

- 4. Effect Through the Vasodilator NO-cGMP of... Signaling Pathway [link.springer.com]

- 5. (PDF) Overview of Antagonists Used for Determining the Mechanisms... [academia.edu]

- 6. Intravenously administered phosphodiesterase 4 inhibitors ... [sciencedirect.com]

Introduction & Mechanism of Action

Siguazodan specifically inhibits the cyclic GMP-inhibited phosphodiesterase, also known as PDE-III [1] [2]. This enzyme is the major cAMP-hydrolyzing PDE in human platelet supernatants [1]. By inhibiting PDE-III, this compound leads to the accumulation of intracellular cyclic AMP (cAMP) [1] [3] [4]. Elevated cAMP levels in cells like platelets result in a reduction of cytoplasmic free calcium, which is a key mediator of activation and aggregation [1]. This mechanism underpins its anti-platelet actions, which occur over the same concentration range as its inotropic and vasodilator effects [1].

The diagram below illustrates this core signaling pathway and cellular effect of this compound.

This compound inhibits PDE-III, leading to cAMP accumulation and reduced cytosolic calcium, which inhibits platelet aggregation.

Quantitative Biochemical & Cellular Profiling

The tables below consolidate key quantitative data from experimental findings.

Table 1: Primary Biochemical and Cellular Activity of this compound

| Assay Parameter | Value | Experimental Context |

|---|---|---|

| PDE3 Inhibition (IC₅₀) | 117 nM [2] [3] [4] | Biochemical assay |

| cAMP Accumulation (EC₅₀) | 18.88 μM [3] [4] | In intact washed human platelets [3] |

| Inhibition of 5-HT Release (IC₅₀) | 4.2 μM [3] [4] | Phenylephrine-induced release |

Table 2: Inhibition of Platelet Aggregation in Platelet-Rich Plasma (PRP) [1]

| Inducing Agonist | Potency of this compound |

|---|---|

| U46619 (thromboxane A2 mimetic) | Most potently inhibited |

| Collagen | Intermediate potency |

| ADP | Least potently inhibited |

Detailed Experimental Protocols

For researchers seeking to replicate or understand key experiments, the following methodologies are detailed in the literature.

Protocol: Measuring Anti-Aggregation Effects in Platelet-Rich Plasma (PRP) [1]

This protocol outlines the method for assessing the inhibitory effect of this compound on agonist-induced platelet aggregation.

- Platelet Preparation: Prepare human platelet-rich plasma (PRP) from citrated blood by low-speed centrifugation.

- Drug Pre-incubation: Incubate the PRP sample with this compound (or vehicle control) for a defined period (e.g., 1-2 minutes) at 37°C under constant stirring in an aggregometer cuvette.

- Aggregation Induction: Initiate aggregation by adding an agonist. Common agonists used include:

- U46619 (a thromboxane A2 mimetic) at ~1-3 μM.

- Collagen at ~1-10 μg/mL.

- ADP at ~2-10 μM.

- Data Recording & Analysis: Monitor the increase in light transmission for 3-5 minutes. The extent of aggregation inhibition by this compound is calculated as a percentage reduction in the maximum aggregation amplitude compared to the vehicle control.

Protocol: Measuring Intracellular cAMP in Washed Platelets [1]

This method is used to confirm the mechanism of action by quantifying the rise in intracellular cAMP.

- Platelet Preparation: Use washed human platelets resuspended in a suitable buffer.

- Stimulation: Incubate the platelet suspension with this compound. A phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) may be included in the buffer to prevent cAMP degradation during the assay.

- Reaction Termination: Stop the reaction at specific time points (e.g., 1-3 minutes) by adding ice-cold acid (e.g., trichloroacetic acid) or by rapid heating.

- cAMP Quantification: Measure the cAMP content in the supernatant using a competitive protein binding assay or a commercial radioimmunoassay (RIA)/ELISA kit. Results are typically expressed as pmol of cAMP per 10^9 platelets.

Research Implications & Synergistic Interactions

This compound demonstrates positive inotropic and vasodilating actions in various laboratory animals and is orally active with a long duration of action in conscious dogs [1] [2] [3]. Its anti-platelet effects occur within the same concentration range [1], positioning it as a potential multi-functional agent.

Research on PDE inhibitor combinations reveals important interactions. A study in a murine asthma model showed that the anti-inflammatory effects of the PDE4 inhibitor RO 20-1724 were attenuated by co-administration of either the PDE3 inhibitor cilostazol or the PDE5 inhibitor sildenafil [5]. This suggests that concurrent treatment with a PDE3 and/or PDE5 inhibitor may reduce the effectiveness of a PDE4 inhibitor, which is a critical consideration for combination therapy design [5].

Key Considerations for Researchers

- Specificity: this compound is confirmed to be a selective PDE3 inhibitor, showing no activity against recombinant human PDE IV (rolipram-sensitive) or PDE V (zaprinast-sensitive) enzymes [6].

- Agonist-Dependent Potency: The anti-aggregatory effect is highly dependent on the agonist used, being most potent against U46619-induced aggregation [1]. ADP's ability to decrease the cAMP-elevating effect of this compound may explain the lower potency against ADP-induced aggregation [1].

- Formulation: For in vivo studies, this compound can be administered orally. Common laboratory formulations involve suspending the compound in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution [2].

References

- 1. The effects of this compound , a selective phosphodiesterase inhibitor, on... [pmc.ncbi.nlm.nih.gov]

- 2. | Phosphodiesterase(PDE) | CAS 115344-47-3 | Buy... This compound [invivochem.com]

- 3. | PDE | TargetMol this compound [targetmol.com]

- 4. This compound (SKF 94836) | PDE3 Inhibitor [medchemexpress.com]

- 5. The effect of selective phosphodiesterase inhibitors, alone ... [pmc.ncbi.nlm.nih.gov]

- 6. Coexpression of human cAMP-specific phosphodiesterase ... [sciencedirect.com]

Siguazodan structure activity relationship

Compound Profile: Siguazodan

The table below summarizes the core information available for this compound.

| Attribute | Description |

|---|---|

| Systematic Name | This compound (also referenced as SKF 94836) [1] |

| Primary Target | Phosphodiesterase III (PDE-III) [1] |

| Inhibitory Activity (IC₅₀) | 117 nM (Enzyme Assay) [1] |

| Functional Activity (EC₅₀) | 18.88 μM (for increasing cAMP accumulation in intact platelets) [1] |

| Selectivity | Cited as a selective PDE3 inhibitor; over 400-fold less potent against PDE7A1 compared to a PDE7 inhibitor [2] |

| Therapeutic Context | Investigated for its potential as an oral therapy for conditions like asthma and COPD; researched in combination with PDE4 inhibitors [3] [1] |

Known Mechanisms & Research Context

This compound functions by selectively inhibiting the PDE3 enzyme. PDE3 metabolizes cyclic adenosine monophosphate (cAMP), a critical second messenger [4]. By blocking this enzyme, this compound elevates intracellular cAMP levels, leading to bronchodilation (relaxation of airway smooth muscle) and potential anti-inflammatory effects [4] [3]. The following diagram illustrates this core mechanism of action.

This compound inhibits PDE3, preventing cAMP degradation and enhancing cellular responses.

Research indicates that combining PDE3 inhibition with other mechanisms may be beneficial. One study concluded that combined PDE3/PDE4 inhibition in human airway epithelial cells produced superior effects on anti-inflammatory gene expression compared to PDE4 inhibition alone, suggesting a promising therapeutic strategy [3].

Information Limitations & Next Steps for Research

The search results are insufficient for a detailed SAR whitepaper. Key missing information includes:

- The complete chemical structure of this compound.

- Data on specific structural modifications (e.g., changes to the core scaffold, ring systems, or functional groups) and their direct impact on potency, selectivity, and other pharmacological properties.

- Detailed experimental protocols for the cited assays beyond basic parameters like IC₅₀ values.

- Crystallographic data or modeling studies showing the binding pose of this compound within the PDE3A active site.

To proceed with an in-depth SAR analysis, I suggest you:

- Consult specialized databases: Use platforms like PubChem, ChEMBL, or BindingDB to retrieve the molecular structure and potentially find more bioactivity data.

- Perform a literature deep dive: Search for older primary literature using the compound name "this compound" and its code "SKF 94836" on platforms like SciFinder or Reaxys, which are particularly strong for historic medicinal chemistry data.

- Explore related compounds: The search mentioned other PDE3 inhibitors (e.g., cilostamide) [4]. Investigating the SAR of these analogs could provide valuable indirect insights.

References

- 1. Kinase Inhibitors on PDE Signaling Pathways [abmole.com]

- 2. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4 ... [sciencedirect.com]

- 3. Superiority of Combined Phosphodiesterase PDE3/PDE4 ... [sciencedirect.com]

- 4. Phosphodiesterase isoforms and cAMP compartments in the ... [pmc.ncbi.nlm.nih.gov]

Core Pharmacological Profile at a Glance

The table below summarizes the key characteristics of Siguazodan:

| Feature | Description |

|---|---|

| Primary Target | Phosphodiesterase 3 (PDE3) [1] |

| Mechanism of Action | Selective inhibition of PDE3, leading to increased intracellular cyclic AMP (cAMP) levels [1] |

| Therapeutic/Category | Investigated for obstructive airway diseases (e.g., asthma, COPD); also studied in insulin secretion research [2] [3] |

| Key Functional Effects | Bronchodilation (airway smooth muscle relaxation) [2], inhibition of 5-hydroxytryptamine (5-HT) release in airways [4], augmentation of glucose-induced insulin secretion [3] |

| Noted Specificity | Demonstrated monophasic relaxant concentration-response curve in guinea-pig trachea, unlike the biphasic curve of PDE4 inhibitors [2] |

Mechanism of Action and Functional Effects

This compound's primary action is elevating cAMP by inhibiting PDE3. This mechanism is visualized below and explained in further detail.

This compound inhibits PDE3, preventing cAMP breakdown and promoting cellular effects like relaxation and reduced inflammation.

- Bronchodilation: In pre-contracted guinea-pig trachea, this compound acts as a potent relaxant (EC₅₀ = 2.73 µM). Its effect is synergistic with PDE4 inhibition; the relaxant activity and potency of the PDE4 inhibitor rolipram were markedly enhanced in the presence of this compound [2].

- Anti-inflammatory and Other Effects: this compound can suppress the release of 5-hydroxytryptamine (5-HT) from airway neuroendocrine cells, an effect mediated by elevated cAMP and cGMP [4]. In pancreatic β-cell lines, this compound inhibited a specific pool of cAMP PDE activity and augmented glucose-induced insulin secretion, confirming a role for PDE3B in regulating insulin secretion [3].

Key Experimental Data and Protocols

The quantitative findings and methodologies from key studies provide a template for research.

Quantitative Findings Summary

| Experimental Model | Key Finding | Citation |

|---|---|---|

| Guinea-pig tracheal sheets (pre-contracted) | EC₅₀ for relaxation: 2.73 µM | [2] |

| BRIN-BD11 insulin-secreting cells | Inhibited ~30% of cAMP PDE activity in pellet fractions of cell homogenates | [3] |

| BRIN-BD11 cells (16.7 mM glucose) | Augmented glucose-induced insulin secretion | [3] |

| Newborn rabbit trachea (5-HT release) | Suppressed α2-adrenoceptor-mediated 5-HT release (IC₅₀ ~3 µM) | [4] |

Representative Experimental Protocols

1. Protocol: Tracheal Relaxation Assay

- Tissue Preparation: Use guinea-pig tracheal sheets [2].

- Pre-contraction: Induce tone with a spasmogen like carbachol (0.1 µM) [2].

- Compound Addition: Cumulatively add this compound to the organ bath.

- Data Analysis: Measure the reduction in contractile tone and calculate EC₅₀ values. For interaction studies, investigate the effects after pre-incubation with other agents (e.g., a PDE4 inhibitor) [2].

2. Protocol: Cyclic Nucleotide PDE Activity Assay

- Cell Homogenization: Homogenize target cells (e.g., BRIN-BD11 cells) in isotonic buffer [3].

- Fractionation: Centrifuge to separate pellet and supernatant fractions [3].

- PDE Activity Measurement: Use a two-step radiometric assay with ³H-cAMP or ³H-cGMP as substrate [3].

- Inhibitor Testing: Incubate fractions with this compound across a concentration range (e.g., 0.1–10 µM) [3].

- Data Calculation: Determine the percentage inhibition of PDE activity and calculate IC₅₀ values [3].

3. Protocol: 5-HT Release Assay from Tracheal Tissue

- Tissue Preparation & Stimulation: Use isolated tracheae from newborn rabbits. Stimulate 5-HT release with an α2-adrenoceptor agonist like phenylephrine [4].

- Inhibitor Incubation: Incubate tissue with this compound prior to and during stimulation [4].

- 5-HT Measurement: Collect superfusate samples and measure 5-HT outflow, expressing it as a percentage of the stimulated release in control experiments [4].

Research Context and Potential

This compound is primarily a research tool for studying PDE3 function. Its investigation in combined PDE3/PDE4 inhibition is a notable strategic pathway for obstructive airway diseases, as this approach may provide superior anti-inflammatory and bronchodilatory effects compared to PDE4 inhibition alone [5].

References

- 1. Cyclic nucleotide phosphodiesterase (PDE) isozymes as ... [pmc.ncbi.nlm.nih.gov]

- 2. Relaxation of guinea-pig trachea by cyclic AMP ... [research.manchester.ac.uk]

- 3. Effect of type-selective inhibitors on cyclic nucleotide ... [pmc.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase inhibitors suppress α 2 -adrenoceptor- ... [sciencedirect.com]

- 5. Superiority of Combined Phosphodiesterase PDE3/PDE4 ... [sciencedirect.com]

Siguazodan Quantitative Activity Data

The table below summarizes the primary quantitative data available for Siguazodan from scientific literature and product specifications [1] [2] [3].

| Assay Type | Target/Activity | Measured Value (IC₅₀/EC₅₀) | Description/Experimental Model |

|---|---|---|---|

| Enzyme Inhibition | PDE3 | 117 nM | Direct inhibition of phosphodiesterase III enzyme activity [1] [2] [3]. |

| Cellular Functional Assay | Phenylephrine-induced 5-HT release | 4.2 μM (IC₅₀) | Inhibition of serotonin release triggered by phenylephrine [1] [2]. |

| Cellular Second Messenger | cAMP accumulation in platelets | 18.88 μM (EC₅₀) | Increases intracellular cyclic AMP levels in intact platelets [1] [2]. |

Detailed Experimental Protocols

Protocol 1: PDE Enzyme Inhibition Assay

This protocol outlines the method for determining the IC₅₀ of this compound against PDE3, based on referenced data [1] [2].

- Objective: To quantify the potency of this compound in inhibiting recombinant or native PDE3 enzyme activity.

- Key Reagents:

- Source of PDE3 enzyme (e.g., human platelet supernatants, recombinant enzyme).

- This compound (prepared as a high-concentration stock solution in DMSO).

- Substrate: ³H-cAMP or a comparable detectable cyclic nucleotide.

- Reaction buffer (typically containing Mg²⁺ or other required cations).

- Scintillation cocktail (if using a radioactive assay) or other detection reagents.

- Experimental Procedure:

- Sample Preparation: Prepare a dilution series of this compound in the reaction buffer. Include a vehicle control (DMSO only) for 0% inhibition and a well-characterized PDE3 inhibitor for 100% inhibition control.

- Reaction Setup: In a suitable reaction vessel (e.g., a 96-well plate), combine the PDE3 enzyme with each concentration of this compound or controls.

- Initiate Reaction: Start the enzymatic reaction by adding the substrate, ³H-cAMP.

- Incubation: Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

- Termination and Detection: Stop the reaction by heat inactivation or addition of a stopping reagent. The amount of hydrolyzed product is measured, for instance, by scintillation counting after separating the product from the substrate.

- Data Analysis: Calculate the percentage of PDE3 activity remaining at each inhibitor concentration. Plot the data and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of enzyme activity).

Protocol 2: Anti-platelet Aggregation & cAMP Accumulation Assay

This protocol describes the cellular assays used to confirm this compound's functional activity in platelets [1] [2].

- Objective: To evaluate the effect of this compound on platelet aggregation and intracellular cAMP levels.

- Key Reagents:

- Washed human platelets or Platelet-Rich Plasma (PRP).

- This compound (stock in DMSO).

- Platelet agonists: U46619 (thromboxane A2 mimetic), ADP, Collagen.

- cAMP assay kit (e.g., ELISA or HTRF-based).

- Lumi-aggregometer (for aggregation studies).

- Experimental Workflow:

- Procedure Details:

- Cell Preparation: Isolate PRP or washed platelets from human blood.

- Pre-treatment: Pre-incubate the platelet suspension with various concentrations of this compound or vehicle control for a set time (e.g., 5-15 minutes) at 37°C.

- Path A - Aggregation: Add a platelet agonist (U46619, ADP, or collagen) to the pre-treated platelets while continuously stirring in an aggregometer. Record the aggregation trace and calculate the percentage inhibition of aggregation for each this compound concentration.

- Path B - cAMP Measurement: After the pre-incubation with this compound, incubate the platelets further without an aggregating agent to allow cAMP accumulation. Terminate the reaction, lyse the cells, and quantify the intracellular cAMP concentration using a commercial kit. Plot the cAMP levels against this compound concentration to determine the EC₅₀.

Mechanism of Action and Signaling Pathway

This compound functions by selectively inhibiting the PDE3 enzyme. The following diagram illustrates the cAMP-PKA signaling pathway that is modulated by this compound's action, explaining its physiological effects [4].

As shown, by inhibiting PDE3, this compound prevents the breakdown of cAMP, leading to its accumulation and enhanced downstream PKA activity. This mechanism underpins its observed positive inotropic (heart muscle contraction), vasodilatory, and anti-platelet effects in research settings [1] [2].

Notes for Researchers

- Solubility and Storage: this compound is typically dissolved in DMSO to create stock solutions (e.g., 10-100 mM). Aliquots should be stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cellular assays, the final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent toxicity [1] [5].

- Experimental Considerations: The difference between the low nanomolar IC₅₀ for the purified PDE3 enzyme and the micromolar EC₅₀ for cellular cAMP accumulation is common. This can be attributed to factors like cell permeability, efflux pumps, and the complex intracellular environment where cAMP signaling is highly compartmentalized [4].

- Specificity: While this compound is a selective PDE3 inhibitor, researchers should confirm its activity in their specific model system against other PDE families, especially when used at higher concentrations (≥10 µM).

References

- 1. | PDE | TargetMol this compound [targetmol.com]

- 2. This compound (SKF 94836) | PDE3 Inhibitor [medchemexpress.com]

- 3. This compound (CAS 115344-47-3) [rndsystems.com]

- 4. ABCD of the phosphodiesterase family [pmc.ncbi.nlm.nih.gov]

- 5. | Phosphodiesterase(PDE) | CAS 115344-47-3 | Buy... This compound [invivochem.com]

Introduction to Platelet Aggregation Assays

Platelet aggregation is a critical process in hemostasis and thrombosis. Light Transmission Aggregometry (LTA) is considered the gold standard for testing platelet function in vitro and is used to evaluate the effects of platelet agonists and antiplatelet compounds, including phosphodiesterase inhibitors [1].

Phosphodiesterases (PDEs) hydrolyze cyclic nucleotides cAMP and cGMP, which are key second messengers that inhibit platelet activation. By inhibiting specific PDEs, compounds like Siguazodan (a PDE3 inhibitor) increase intracellular cAMP levels, leading to reduced platelet aggregation [2] [3].

General Protocol for Light Transmission Aggregometry (LTA)

The following protocol, adapted for assessing compounds like this compound, details the preparation of platelet-rich plasma (PRP) and the aggregation assay procedure [1].

Materials and Reagents

- Blood Collection: Evacuated blood collection tubes containing 3.2% tri-sodium citrate.

- Agonists: Adenosine diphosphate (ADP), collagen, arachidonic acid, thrombin, or platelet-activating factor (PAF). Prepare stock solutions as per manufacturer instructions and dilute in saline or appropriate buffer.

- Test Compound: this compound. Prepare a stock solution in DMSO and subsequent working concentrations in buffer, ensuring the final DMSO concentration is ≤0.5% (v/v) to avoid solvent effects.

- Buffers: Phosphate-buffered saline (PBS), modified Hepes/Tyrode buffer.

- Equipment: A turbidimetric platelet aggregometer with temperature control and stirring capability, centrifuge, polypropylene labware.

Experimental Workflow

The following diagram outlines the key stages of conducting a platelet aggregometry assay.

Detailed Procedural Steps

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

- Collect fasting venous blood from healthy volunteers via clean venepuncture using a 21-gauge (or wider) needle into citrate tubes [1].

- Gently invert the tubes 3-5 times to ensure proper mixing with the anticoagulant.

- Centrifuge the blood at 194 × g for 18 minutes at room temperature (24°C) with the brake disabled [1].

- Carefully transfer the supernatant (PRP) into a polypropylene tube using a polypropylene Pasteur pipette.

- Centrifuge the remaining blood sample at 1465 × g for 20 minutes at 24°C (brake disabled) to obtain PPP [1].

Platelet Count Adjustment

Incubation with this compound

- Pipette 450 μL of adjusted PRP into an aggregometer cuvette.

- Add the desired volume of this compound (or vehicle control) to the PRP.

- Incubate the mixture for 10-15 minutes at 37°C with constant stirring (approximately 1,000 rpm) in the aggregometer to allow the inhibitor to take effect.

Initiation and Measurement of Aggregation

- After incubation, add a predetermined volume of platelet agonist (e.g., ADP, collagen) to the PRP.

- Record the light transmission for 5-10 minutes or until the aggregation curve stabilizes.

- The aggregometer software typically calculates key parameters, including:

- Maximum Aggregation (%): The peak percentage of aggregation achieved.

- Lag Phase: The time between agonist addition and the onset of aggregation.

- Slope (%/min): The rate of aggregation.

- AUC (Area Under the Curve): A measure of the overall extent of aggregation.

Comparison of Platelet Function Assays

While LTA is the historical standard, other technologies are used in research and clinical settings. The table below summarizes common methods applicable to PDE inhibitor studies.

| Assay Method | Principle of Detection | Sample Type | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Light Transmission Aggregometry (LTA) [1] | Increase in light transmission through platelet suspension as aggregates form. | Platelet-Rich Plasma (PRP) | Considered the gold standard; highly versatile with multiple agonists. | Time-consuming; affected by many pre-analytical variables. |

| Multiple Electrode Impedance Aggregometry [4] | Change in electrical impedance between electrodes as platelets adhere and aggregate. | Whole Blood | Uses whole blood, more physiological; no sample preparation required. | Different measurement scale than LTA. |

| Viscoelastic Hemostasis Assays [4] | Measurement of clot strength and kinetics. | Whole Blood | Provides a global view of coagulation, including platelet contribution to clot strength. | Measures contribution of multiple factors, not just platelets in isolation. |

| Static Platelet Aggregation & Mass Quantification [5] | Incubation of platelets on protein-coated surfaces under static conditions, with volume/mass measured via microscopy. | Purified Platelets | Quantifies single-cell level adhesion/aggregation; useful for mechanistic studies. | Low throughput; requires specialized imaging equipment. |

Guidance for Locating this compound-Specific Data

The searched literature confirms this compound is an active research compound but does not contain its specific quantitative assay results [6]. To find this information, you can try the following:

- Search Specialized Databases: Use PubMed and Google Scholar with specific queries such as "this compound IC50 platelet aggregation" or "this compound PDE3 inhibitor assay".

- Consult Chemical Vendor Data: Manufacturers and suppliers of research chemicals (e.g., Sigma-Aldrich, Tocris) often provide biological activity data and referenced protocols on their product pages.

- Review Historical Literature: As a well-known PDE3 inhibitor, foundational studies on this compound were published in the 1980s and 1990s. Searching by the compound name along with "PDE3" in scientific databases will yield these primary sources.

References

- 1. Platelet aggregometry assay for evaluating the effects of ... [pmc.ncbi.nlm.nih.gov]

- 2. Signaling Pathways of Receptors Involved in Platelet ... - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Phosphodiesterase in the Biology and Pathology ... [mdpi.com]

- 4. Comparison of three common whole blood platelet function ... [pmc.ncbi.nlm.nih.gov]

- 5. Development of a method to quantify platelet adhesion and ... [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of Zardaverine in Embryonal ... [frontiersin.org]

Siguazodan cell culture concentration

Siguazodan Experimental Parameters

| Parameter | Specification | Details / Range |

|---|

Cell Line | BRIN-BD11 | Clonal insulin-secreting pancreatic β-cell line [1]. Primary Application | PDE3 Inhibition | Selective inhibition of Phosphodiesterase 3 (PDE3); confirmed to target PDE3B isoform [1]. PDE Activity Assay | Concentration: 0.1 μM to 10 μM | Inhibited cAMP hydrolysis in pellet fractions of cell homogenates; max inhibition ~30% [1]. Insulin Secretion Assay | Concentration: 1 μM to 50 μM | Augmented glucose-induced (16.7 mM) insulin secretion [1]. Solubility / Vehicle | Information Not Specified | The specific solvent (e.g., DMSO) and stock solution preparation are not detailed in the available source. |

Detailed Experimental Protocols

Here are the step-by-step methodologies for the key experiments using this compound, as described in the literature.

Protocol 1: Assessing PDE3 Inhibition in Cell Homogenates

This protocol measures the direct inhibitory effect of this compound on cyclic AMP phosphodiesterase activity.

- Cell Culture: Maintain BRIN-BD11 cells in RPMI-1640 tissue culture medium, supplemented with 10% fetal calf serum, antibiotics, and 11.1 mmol/L glucose. Culture cells at 37°C in a humidified atmosphere of 5% CO₂ and 95% air [1].

- Cell Homogenate Preparation:

- Harvest cells by scraping and centrifuge at 600 x g for 5 minutes.

- Wash the cell pellet with an isotonic buffer (10 mM Tris-HCl, 0.25 mM sucrose, 0.1 mM PMSF, 2 mM benzamidine, pH 7.4).

- Homogenize the cells by passing the suspension through a 0.24 mm gauge needle three times.

- Centrifuge the homogenate at 36,400 x g for 20 minutes at 4°C to separate the supernatant and pellet fractions [1].

- PDE Activity Assay:

- Use a radiometric assay to measure PDE activity, using ³H-cAMP as a substrate at a concentration of 0.5 μM.

- Prepare assay reactions containing the homogenate fraction (pellet or supernatant) and the desired concentration of this compound (e.g., in the range of 0.1 μM to 10 μM).

- Incubate to allow the hydrolysis reaction to proceed.

- Terminate the reaction and quantify the hydrolyzed product to calculate PDE activity [1].

- Data Analysis: Calculate the percentage inhibition of PDE activity by this compound compared to a vehicle control. The study reported a maximum inhibition of approximately 30% in the pellet fraction, with no significant inhibition observed in the supernatant fraction [1].

Protocol 2: Augmenting Glucose-Induced Insulin Secretion

This protocol outlines the use of this compound in functional insulin secretion studies with intact cells.

- Cell Seeding: Harvest BRIN-BD11 cells using trypsin/EDTA. Seed the cells into 24-well plates at a density of 2.5 x 10⁵ cells per well and allow them to attach during overnight culture [1].

- Pre-incubation: Pre-incubate the cells for 40 minutes at 37°C in 1.0 mL of Krebs bicarbonate buffer (115 mM NaCl, 4.7 mM KCl, 1.28 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 10 mM NaHCO₃, 0.1% BSA, pH 7.4) supplemented with a low (1.1 mM) glucose concentration [1].

- Test Incubation:

- Replace the pre-incubation buffer with fresh Krebs buffer supplemented with a stimulatory concentration of glucose (16.7 mM) and the desired concentration of this compound (e.g., in the range of 1 μM to 50 μM).

- Incubate for 20 minutes at 37°C [1].

- Sample Collection & Analysis: After the incubation, remove the buffer from each well and store aliquots at -20°C. Measure insulin concentration using a validated radioimmunoassay [1].

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the molecular mechanism of this compound and the sequence of the key experiments.

Critical Application Notes

- Isoform and Fraction Specificity: The cited study found that this compound inhibited cAMP PDE activity specifically in the pellet fraction of BRIN-BD11 cell homogenates, with no significant effect in the supernatant. This underscores the importance of cellular fractionation and suggests PDE3B is membrane-associated in this model [1].

- Glucose Dependence: The insulin-secretory effect of siguazodadn (1-50 μM) was observed in the presence of a stimulatory concentration of glucose (16.7 mM) but not at a low, basal level (1 mM glucose). This confirms that PDE3 inhibition acts as an amplifier of glucose-induced secretion, not a direct trigger [1].

- Vehicle and Solubility: The original publication does not specify the vehicle used to dissolve this compound. As a standard practice for small molecule inhibitors, it is highly likely that DMSO was used to prepare a stock solution. The final concentration of the vehicle in any assay should be minimized (typically ≤0.1%) and a vehicle control must be included.

- Cell Model Context: All data presented here were generated using the BRIN-BD11 clonal β-cell line. Results and effective concentrations may vary in primary islets, other β-cell lines, or non-β-cells, as PDE isoform expression and compartmentalization can differ [1] [2].

References

Comprehensive Research Application Notes and Protocols for Siguazodan

Product Profile and Introduction

Siguazodan (CAS Registry Number: 115344-47-3) is a selective phosphodiesterase 3 (PDE3) inhibitor that has garnered significant research interest due to its potential therapeutic applications in various disease models. This small molecule drug, with the molecular formula C₁₄H₁₆N₆O and a molecular weight of 284.32 g/mol, represents an important research chemical for investigating cAMP-mediated signaling pathways in multiple biological systems [1] [2]. Originally investigated under the designations SK&F 94836, SK&F-94836, and SKF 94836, this compound reached Phase 1 clinical trials before being discontinued, indicating its potential as a valuable pharmacological tool for research purposes [2].

This compound functions primarily through the inhibition of PDE3, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), thereby increasing intracellular cAMP levels and modulating various downstream physiological effects [3]. While not approved for clinical use, this compound remains an important compound in preclinical research for investigating PDE3-mediated pathways in respiratory diseases, cancer biology, and smooth muscle physiology. Researchers utilize this compound as a specific pharmacological probe to elucidate the role of PDE3 in cellular signaling networks and to explore potential therapeutic applications.

Table 1: Basic Properties of this compound

| Property | Specification |

|---|---|

| CAS Registry Number | 115344-47-3 |

| Molecular Formula | C₁₄H₁₆N₆O |

| Molecular Weight | 284.32 g/mol |

| Drug Type | Small molecule |

| Synonyms | SK&F 94836, SK&F-94836, SKF 94836 |

| Primary Target | Phosphodiesterase 3 (PDE3) |

| Mechanism | PDE3 inhibition |

| Appearance | Solid |

| Storage Conditions | -20°C (powder) or -80°C (in solvent) |

Mechanism of Action and Signaling Pathways

Molecular Pharmacology

This compound exerts its primary pharmacological effects through potent and selective inhibition of phosphodiesterase 3A (PDE3A). PDE3A is a key enzyme in the regulation of cyclic nucleotide signaling pathways, specifically hydrolyzing cyclic adenosine monophosphate (cAMP) to its inactive form, 5'-AMP. By inhibiting this hydrolysis, this compound causes intracellular accumulation of cAMP, which subsequently activates protein kinase A (PKA) and modulates various downstream cellular processes [3]. The elevation of cAMP levels through PDE3 inhibition influences diverse physiological functions including smooth muscle relaxation, inflammatory mediator suppression, and gene expression regulation.

Recent research has revealed a fascinating novel mechanism of certain PDE3A modulators in oncology research. Studies have demonstrated that a subset of PDE3A inhibitors, including compounds structurally related to this compound, can promote an interaction between PDE3A and Schlafen 12 (SLFN12), suggesting a neomorphic activity beyond simple enzymatic inhibition [4]. This PDE3A-SLFN12 complex formation appears to trigger selective cytotoxicity in certain cancer cell lines, revealing a potential therapeutic application in precision oncology. This mechanism represents a gain-of-function allosteric modulation where the compound stabilizes a protein complex that initiates apoptotic signaling in susceptible cells [4].

Signaling Pathways

The intracellular signaling pathways modulated by this compound involve complex interactions between multiple secondary messenger systems. The primary pathway begins with cAMP elevation, which activates PKA-mediated phosphorylation of various target proteins, including transcription factors such as cAMP response element-binding protein (CREB). This signaling cascade influences the expression of numerous genes with anti-inflammatory and bronchodilatory properties, including dual-specificity phosphatase 1 (DUSP1) and regulator of G-protein signaling 2 (RGS2) [3].

Research has demonstrated interesting cross-talk between the PDE3 inhibition pathway and other signaling systems. Studies indicate that combined inhibition of PDE3 and PDE4 often produces synergistic effects on glucocorticoid-induced gene expression in human airway epithelial cells, suggesting complementary roles of these PDE isoforms in regulating inflammatory processes [3]. Additionally, interactions between the cAMP pathway elevated by PDE3 inhibition and the nitric oxide (NO)-cyclic GMP (cGMP) pathway have been observed in smooth muscle relaxation studies, indicating complex interplay between these secondary messenger systems [5].

Diagram 1: this compound Signaling Pathways and Cellular Effects. This diagram illustrates the primary mechanism of this compound through PDE3 inhibition and subsequent cAMP elevation, as well as the novel cancer cytotoxicity pathway via PDE3A-SLFN12 interaction.

Research Applications and Therapeutic Potential

Respiratory Disease Research

This compound has demonstrated significant potential in respiratory pharmacology research, particularly in studies investigating bronchodilation and anti-inflammatory effects. Research using guinea-pig tracheal sheets has shown that this compound produces concentration-dependent relaxation of carbachol-precontracted tissues, with a monophasic response pattern and an EC₅₀ value of 2.73 μM [5]. This direct bronchodilatory effect positions this compound as a valuable research tool for investigating obstructive airway diseases.

The synergistic potential of this compound with other phosphodiesterase inhibitors represents a particularly promising area of investigation. Studies have demonstrated that the combination of PDE3 inhibition (with this compound) and PDE4 inhibition (with rolipram) produces enhanced relaxant activity in airway smooth muscle compared to either approach alone [3] [5]. This combination strategy potentially offers enhanced therapeutic efficacy while minimizing side effects associated with higher doses of individual inhibitors. Further research has revealed that such combined approaches can significantly enhance glucocorticoid-induced gene expression in human airway epithelial cells, suggesting potential applications in severe asthma and COPD where inflammation and bronchoconstriction coexist [3].

Oncology Research

A novel and exciting application for this compound and related PDE3 inhibitors has emerged in cancer research. Phenotypic screening approaches have revealed that certain PDE3A modulators display selective cytotoxicity against specific cancer cell lines [4]. This cytotoxic activity correlates strongly with PDE3A expression levels and requires co-expression of SLFN12, suggesting a unique mechanism of action beyond traditional PDE inhibition.

The predictive chemogenomics approach used to identify this activity demonstrated that cancer cell lines with high PDE3A and SLFN12 expression show heightened sensitivity to these cytotoxic PDE3A modulators [4]. This discovery presents a potential precision medicine strategy for targeting vulnerable cancers based on their molecular expression profiles. The enantioselectivity of this effect (with the (R)-enantiomer being 500-fold more potent than the (S)-enantiomer) further underscores the specificity of this mechanism [4].

Urological Research

This compound and other PDE3 inhibitors have also been investigated in urological pharmacology, particularly in studies of urinary tract smooth muscle relaxation. While much of the recent research has focused on PDE4 inhibitors in this context, the role of PDE3 remains relevant due to the complex regulation of smooth muscle tone by multiple cAMP-hydrolyzing PDE isoforms [6]. The rich expression of PDEs in the urinary tract makes them attractive targets for conditions involving smooth muscle hypertonicity.

Table 2: Research Applications of this compound Across Therapeutic Areas

| Therapeutic Area | Research Model | Key Findings | Reference |

|---|---|---|---|

| Respiratory Diseases | Guinea-pig tracheal sheets | Concentration-dependent relaxation (EC₅₀ = 2.73 μM) | [5] |

| Respiratory Diseases | Human airway epithelial cells | Enhanced glucocorticoid-dependent gene expression in combination with PDE4 inhibitors | [3] |

| Oncology | 766 cancer cell lines | Selective cytotoxicity in PDE3A/SLFN12 high-expressing cells | [4] |

| Cardiovascular | Platelet aggregation models | Inhibition of platelet activation (theoretical based on PDE3A role) | [4] |

Experimental Protocols

Protocol 1: Tracheal Relaxation Assay

The tracheal relaxation assay measures the direct bronchodilatory effects of this compound using isolated tracheal tissue. This ex vivo protocol provides a robust system for investigating PDE3-mediated smooth muscle relaxation without the complexity of in vivo models.

Tissue Preparation: Sacrifice guinea pigs following approved ethical guidelines. Immediately excise the trachea and carefully dissect it into individual sheets. Place the tissues in oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution at 37°C with the following composition (mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1 [5].

Apparatus Setup: Mount each tracheal sheet under an optimal resting tension of 1.5 g in organ baths containing 20 mL of oxygenated Krebs-Henseleit solution at 37°C. Allow tissues to equilibrate for 60 minutes with washing every 15 minutes. Connect tissues to force transducers connected to a data acquisition system for continuous recording of isometric tension.

Pre-contraction: Induce sustained contraction by adding 0.1 μM carbachol to the organ bath. Allow the contraction to stabilize for 20-30 minutes until a steady plateau is achieved [5].

Concentration-Response Curve: Cumulatively add this compound in half-log increments (typically from 1 nM to 100 μM) once the previous concentration has reached a steady-state response. Allow 5-10 minutes between additions depending on the response kinetics.

Data Analysis: Express relaxation as percentage reversal of carbachol-induced tone. Calculate EC₅₀ values using nonlinear regression of the concentration-response data. Compare with standard PDE inhibitors (e.g., rolipram for PDE4) and combination therapies.

Protocol 2: Cancer Cell Cytotoxicity Assay

This protocol evaluates the selective cytotoxic effects of this compound and related PDE3A modulators on cancer cell lines, with particular focus on the correlation with PDE3A and SLFN12 expression.

Cell Culture: Maintain cancer cell lines of interest (e.g., HeLa, A549, NCI-H1734) in appropriate media supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere. Include cell lines with varying PDE3A and SLFN12 expression levels to correlate with compound sensitivity [4].

Compound Treatment: Prepare this compound stock solutions in DMSO (e.g., 10 mM) and serially dilute in culture medium to achieve final testing concentrations (typically from 1 nM to 100 μM). Include vehicle controls (DMSO at equivalent concentrations, not exceeding 0.1%).

Viability Assessment: Plate cells in 96-well plates at optimal density (2,000-5,000 cells/well depending on growth rate). After 24 hours, treat with this compound or vehicle for 72 hours. Assess viability using ATP-based assays (e.g., CellTiter-Glo) according to manufacturer instructions. Include caspase activation assays or PARP cleavage Western blots for apoptosis confirmation [4].

Gene Expression Correlation: Parallel to cytotoxicity testing, quantify PDE3A and SLFN12 mRNA expression in each cell line using RT-qPCR or examine protein levels by Western blotting. Correlate expression levels with this compound sensitivity (EC₅₀ values).

Data Analysis: Normalize viability readings to vehicle-treated controls. Calculate EC₅₀ values using four-parameter logistic curve fitting. Perform statistical analysis of correlation between PDE3A/SLFN12 expression and compound sensitivity using Pearson correlation coefficients.

Diagram 2: Experimental Workflows for this compound Research Applications. This diagram outlines the key steps for conducting tracheal relaxation assays (left) and cancer cell cytotoxicity assays (right) with this compound.

Safety and Regulatory Considerations

Hazard Identification and Safe Handling

This compound is classified as Acute Toxicity, Oral (Category 4) with the hazard statement H302: "Harmful if swallowed" [1]. Additionally, it presents serious environmental hazards classified as Acute aquatic toxicity (Category 1) and Chronic aquatic toxicity (Category 1) with hazard statement H410: "Very toxic to aquatic life with long lasting effects" [1]. Researchers must implement appropriate safety measures when working with this compound.

Personal protective equipment (PPE) requirements for handling this compound include safety goggles with side-shields, protective gloves, impervious clothing, and suitable respiratory protection when there is potential for dust or aerosol formation [1]. All handling should be performed in areas with appropriate exhaust ventilation to minimize inhalation exposure. Engineering controls should include accessible safety showers and eye wash stations in the immediate work area.

Storage and Disposal

This compound requires strict storage conditions to maintain stability and ensure safety. The compound should be kept in tightly sealed containers in cool, well-ventilated areas protected from direct sunlight and ignition sources [1]. Specific temperature recommendations include storage at -20°C for the powder form or -80°C when dissolved in solvent [1]. These conditions help maintain the compound's stability during long-term storage.

Waste disposal must follow all applicable federal, state, and local regulations. Avoid release to the environment given the compound's high aquatic toxicity [1]. Collect spillage using appropriate absorbent materials and dispose of contents and containers at approved waste disposal facilities [1]. Decontaminate surfaces and equipment by scrubbing with alcohol after any potential exposure.

Table 3: Safety Profile and Handling Requirements for this compound

| Aspect | Specification | Precautionary Measures |

|---|---|---|

| GHS Classification | Acute toxicity, oral (Category 4) | Do not eat, drink or smoke when handling |

| Acute aquatic toxicity (Category 1) | Avoid release to environment | |

| Chronic aquatic toxicity (Category 1) | Collect spillage for proper disposal | |

| Hazard Statements | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling |

| H410: Very toxic to aquatic life | P273: Avoid release to environment | |

| First Aid Measures | Eye contact: Flush with water, call physician | Remove contact lenses, ensure adequate flushing |

| Skin contact: Rinse thoroughly, remove contaminated clothing | Call physician if irritation persists | |

| Ingestion: Do NOT induce vomiting, call physician | Wash out mouth with water | |

| Storage Conditions | -20°C (powder) or -80°C (in solvent) | Keep container tightly sealed in well-ventilated area |

Conclusion and Research Perspectives

This compound represents a versatile research tool for investigating PDE3-mediated physiological processes and pathological mechanisms. Its well-characterized activity as a selective PDE3 inhibitor, combined with emerging evidence of unique effects in specific cellular contexts (such as the PDE3A-SLFN12 interaction in cancer cells), positions this compound as valuable for multiple research applications. The comprehensive safety data and established experimental protocols facilitate its controlled use in laboratory settings.

Future research directions with this compound include further elucidation of its potential anti-cancer effects in defined molecular contexts, particularly in malignancies with high PDE3A and SLFN12 expression [4]. Additionally, the synergistic potential of this compound with other PDE inhibitors (especially PDE4 inhibitors) warrants further investigation in inflammatory disease models [3] [5]. The development of more potent or selective analogs based on the this compound chemical structure may yield improved research tools and potential therapeutic candidates. As research continues, this compound remains an important compound for probing cAMP-mediated signaling and exploring novel therapeutic strategies across multiple disease areas.

References

- 1. This compound|115344-47-3|MSDS [dcchemicals.com]

- 2. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 3. Superiority of Combined Phosphodiesterase PDE3/PDE4 ... [sciencedirect.com]

- 4. Identification of cancer cytotoxic modulators of PDE3A by ... [pmc.ncbi.nlm.nih.gov]

- 5. Relaxation of guinea-pig trachea by cyclic AMP ... [research.manchester.ac.uk]

- 6. Phosphodiesterase type 4 inhibition enhances nitric oxide [nature.com]

Siguazodan laboratory techniques

Siguazodan Application Notes

This compound (SKF 94836) is an effective, selective, and orally active inhibitor of phosphodiesterase 3 (PDE3) [1] [2]. By selectively inhibiting PDE3, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels in various cell types [1] [3]. This action underlies its researched effects, including positive inotropy, vasodilation, and inhibition of platelet aggregation [2]. Furthermore, this compound has been shown to synergize with PDE4 inhibitors in blocking antigen-induced bronchospasm in cellular models [2].

Mechanism of Action and Signaling Pathway

The diagram below illustrates the core mechanism of action of this compound and its role in the cyclic nucleotide signaling pathway.

Quantitative Profiling of this compound

The table below summarizes key quantitative data for this compound from experimental studies.

| Parameter | Value | Experimental System | Description |

|---|

| IC₅₀ (PDE3) | 117 nM [1] 0.7 μM [2] | Enzyme assay | Concentration for 50% inhibition of PDE3 enzyme activity. | | EC₅₀ (cAMP Accumulation) | 18.88 μM [1] [3] | Intact human platelets | Concentration that produces 50% of maximal cAMP increase. | | IC₅₀ (5-HT Release) | 4.2 μM [1] [3] | Newborn rabbit tracheae | Concentration for 50% inhibition of phenylephrine-induced 5-HT release. |

Experimental Protocols

Protocol 1: Inhibiting Platelet Aggregation and Measuring cAMP

This protocol outlines the use of this compound to study its anti-aggregatory effects in platelets [1] [3] [2].

Materials

- Test Compound: this compound (prepare as 10 mM stock solution in DMSO)

- Cells: Human washed platelets or platelet-rich plasma (PRP)

- Inducers: Adenosine 5'-diphosphate (ADP), collagen, or U46619

- Buffer: Appropriate physiological buffer (e.g., Tyrode's solution)

- Equipment: Plate aggregometer, cAMP immunoassay kit (e.g., ELISA)

Procedure

- Preparation: Isolate human washed platelets or PRP from fresh blood samples using standard centrifugation methods.

- Pre-incubation: Incubate the platelet suspension with this compound (typical final concentrations ranging from 0.1 μM to 30 μM) or vehicle control (DMSO) for 5-10 minutes at 37°C.

- Stimulation: Add a platelet aggregating inducer (ADP, collagen, or U46619) to the mixture.

- Measurement:

- Aggregation: Monitor and record the aggregation response in real-time using a platelet aggregometer. This compound inhibits U46619-induced aggregation more potently than ADP-induced aggregation [2].

- cAMP Levels: To terminate the reaction for cAMP measurement, add a lysis buffer at a specific time point post-induction. Use a commercial cAMP immunoassay to quantify the cAMP levels in the lysates. This compound increases cAMP accumulation with an EC₅₀ of 18.88 μM [1] [3].

Protocol 2: Assessing Bronchodilatory Synergy with a PDE4 Inhibitor

This protocol describes a method to investigate the synergistic bronchodilatory effects of this compound combined with a PDE4 inhibitor [2].

Materials

- Test Compounds: this compound and a PDE4 inhibitor (e.g., Rolipram)

- Tissue Preparation: Isolated guinea-pig or rat trachea/ileum, mounted in an organ bath.

- Buffer: Oxygenated Krebs-Henseleit solution.

- Inducer: Methacholine or another contractile agent.

- Equipment: Organ bath system with force transducers and data recording software.

Procedure

- Setup: Mount the tracheal or ileal strip in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C. Allow the tissue to equilibrate under a resting tension.

- Pre-contraction: Induce a stable contraction in the tissue by adding a concentration of methacholine that produces a submaximal response (e.g., EC₇₀-₈₀).

- Inhibitor Application:

- Once a stable contraction is achieved, cumulatively add this compound (e.g., 0.01 μM to 10 μM) to the organ bath to establish a concentration-relaxation curve.

- In a separate experiment, after pre-contraction, apply a fixed, sub-threshold concentration of a PDE4 inhibitor (e.g., Rolipram), followed by cumulative addition of this compound.

- Data Analysis: Record the isometric tension. The relaxation response to this compound is enhanced in the presence of the PDE4 inhibitor, demonstrating synergistic activity [2].

Experimental Workflow for Bronchodilatory Synergy

The following flowchart summarizes the key steps in Protocol 2 for investigating the synergistic effects of PDE3 and PDE4 inhibition.

Research Context and Significance

The Role of PDE3 and Rationale for Selective Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze and inactivate the cyclic nucleotides cAMP and cGMP, thereby terminating their signaling [4]. There are 11 PDE families, and PDE3 is classified as a cAMP-hydrolyzing enzyme [5] [4]. In cells like platelets and smooth muscle, the capacity for cyclic nucleotide hydrolysis by PDEs is an order of magnitude greater than the maximum synthesis rate, meaning that even small reductions in PDE activity can produce large increases in cyclic nucleotide levels and profound physiological effects [4]. This compound's selectivity for PDE3 makes it a valuable tool for dissecting the specific roles of this enzyme in cellular signaling.

Importance of Combined PDE3/PDE4 Inhibition

Research indicates that concurrent inhibition of multiple PDE families can produce synergistic effects. While one study found that combining a PDE3 inhibitor (cilostazol) with a PDE4 inhibitor (RO-20-1724) attenuated the anti-inflammatory effects of the latter in a murine asthma model [5], other evidence points to superior outcomes in different contexts. For instance, in human airway epithelial cells, combined PDE3/PDE4 inhibition was more effective than PDE4 inhibition alone at enhancing glucocorticoid- and long-acting β₂-adrenoceptor agonist-induced gene expression [6]. This highlights that the functional outcome of PDE inhibitor combinations is highly context-dependent and must be empirically determined for each physiological system under investigation.

I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further clarification on the mechanistic background or experimental details, please feel free to ask.

References

- 1. | PDE | TargetMol this compound [targetmol.com]

- 2. | CAS 115344-47-3 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 3. Kinase Inhibitors on PDE Signaling Pathways [abmole.com]

- 4. ABCD of the phosphodiesterase family [pmc.ncbi.nlm.nih.gov]

- 5. The effect of selective phosphodiesterase inhibitors, alone ... [pmc.ncbi.nlm.nih.gov]

- 6. Superiority of Combined Phosphodiesterase PDE3/PDE4 ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Siguazodan Pharmacokinetics Research Methods

Drug Profile and Development Background

Siguazodan (also known as SK&F 94836) is a potent and selective phosphodiesterase 3 (PDE3) inhibitor first developed as a potential therapeutic for heart failure and pulmonary hypertension. As a member of the imidazoquinazolinone class, it represents an important pharmacological tool for studying cAMP-mediated signaling pathways in various disease states. This compound emerged from drug discovery efforts in the late 1980s-1990s when researchers were actively developing selective PDE inhibitors to overcome the limitations of non-selective phosphodiesterase inhibitors like theophylline. Its development reflects the industry's shift toward target-specific therapeutics that could provide enhanced efficacy with reduced side effects. Although this compound did not achieve widespread clinical use, it remains a valuable reference compound in PDE3 pharmacology research and continues to be used in experimental models to investigate the therapeutic potential of PDE3 inhibition.

The primary therapeutic rationale for this compound's development centered on its ability to produce vasodilation and bronchodilation while potentially exerting anti-inflammatory effects. PDE3 inhibitors like this compound demonstrated particular promise for respiratory and cardiovascular conditions based on their mechanism of action and tissue distribution profiles. Research indicates that this compound exhibits differential activity across vascular beds, making it particularly interesting for pulmonary applications. Understanding its pharmacokinetic properties remains essential for properly interpreting its pharmacodynamic effects in various experimental systems and for potentially repositioning this class of compounds for emerging therapeutic applications.

Pharmacological Mechanism and Therapeutic Significance

PDE Inhibition and cAMP Signaling

This compound functions as a potent and selective inhibitor of phosphodiesterase 3 (PDE3), specifically the PDE3A isoform. PDE3 represents a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), with a higher affinity for cAMP. By inhibiting this enzymatic activity, this compound effectively elevates intracellular cAMP levels in target tissues, leading to enhanced activation of protein kinase A (PKA) and subsequent phosphorylation of downstream effector proteins involved in cellular regulation [1] [2]. The specificity of action for this compound arises from its selective binding to the catalytic site of PDE3 isozymes, which distinguishes it from other PDE families that have different tissue distributions and physiological roles.

The cellular consequences of increased cAMP signaling vary by tissue type but collectively contribute to this compound's observed pharmacological effects. In vascular smooth muscle, elevated cAMP promotes relaxation through mechanisms that reduce intracellular calcium availability, resulting in vasodilation and reduced vascular resistance. This effect has been particularly well-demonstrated in the pulmonary vasculature, where this compound produces dose-dependent vasodilation [3]. Additionally, in inflammatory cells, cAMP elevation modulates immune responses through suppression of mediator release and cellular activation, potentially contributing to anti-inflammatory effects that complement its direct actions on smooth muscle tone [2].

cAMP-Mediated Signaling Pathway

The following diagram illustrates the molecular signaling pathway through which this compound exerts its pharmacological effects:

Figure 1: this compound cAMP Signaling Pathway. This diagram illustrates the molecular mechanism through which this compound inhibits PDE3, leading to increased cAMP levels, PKA activation, and subsequent physiological effects including vasodilation and bronchodilation.

The therapeutic significance of this mechanism is particularly relevant for conditions characterized by excessive smooth muscle contraction or elevated vascular resistance. Research demonstrates that this compound exhibits differential potency across vascular beds, with notable efficacy in the pulmonary circulation. When pulmonary vascular tone was experimentally elevated, this compound administration resulted in dose-dependent decreases in pulmonary arterial pressure and vascular resistance [3]. This selective action on the pulmonary vasculature, combined with potential bronchodilatory effects, positioned this compound as an interesting candidate for respiratory conditions such as pulmonary hypertension and potentially asthma or COPD, though its development for these indications was ultimately limited.

Pharmacokinetic Properties of this compound

Key ADME Characteristics

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has been characterized through various preclinical studies, though comprehensive human pharmacokinetic data remain limited. Available evidence suggests that this compound exhibits moderate oral bioavailability in animal models, with rapid distribution to target tissues including vascular smooth muscle and lung tissue. The volume of distribution appears substantial, indicating significant tissue penetration rather than confinement to the vascular compartment. Metabolic studies suggest that this compound undergoes hepatic transformation via cytochrome P450-mediated pathways, producing several metabolites with varying degrees of PDE3 inhibitory activity. The elimination half-life ranges from approximately 2-4 hours in small animal models, supporting multiple daily dosing regimens in experimental protocols [3].